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Audience: Researchers, scientists, and drug development professionals.

Introduction
The Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), also known as the Insulin-

Like Growth Factor 2 Receptor (IGF2R), is a multifunctional type I transmembrane protein

encoded by the IGF2R gene.[1] This receptor plays a pivotal role in two distinct and critical

cellular processes. Primarily, it functions in the intracellular trafficking of newly synthesized

mannose 6-phosphate (M6P)-tagged lysosomal enzymes from the trans-Golgi network to the

lysosomes, a fundamental process for cellular homeostasis.[1][2] Secondly, it binds and

internalizes extracellular Insulin-Like Growth Factor 2 (IGF2), leading to its degradation and

thereby attenuating IGF2-mediated signaling.[1][3]

Evolutionary conservation refers to the maintenance of homologous sequences or functional

domains in the genomes of different species over evolutionary time. Studying the conservation

of the IGF2R gene provides profound insights into its fundamental biological importance, the

evolutionary pressures that have shaped its dual functions, and the structural basis for its

interactions. This technical guide provides a comprehensive overview of the evolutionary

conservation of the IGF2R gene, presenting quantitative data, detailed experimental protocols,

and visualizations of key pathways and workflows.
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The IGF2R protein is a large, ~300 kDa glycoprotein characterized by a substantial N-terminal

extracytoplasmic region, a single transmembrane-spanning domain, and a relatively short C-

terminal cytoplasmic tail.[1][4]

Extracytoplasmic Domain: This region is composed of 15 homologous, contiguous domains,

often referred to as Mannose 6-Phosphate Receptor Homology (MRH) domains.[2][5] Each

domain consists of approximately 147-150 amino acid residues and shares a similar β-barrel

architecture with a conserved pattern of cysteine residues involved in disulfide bonding.[1][4]

[5] A notable feature is an insertion within domain 13 that folds into an independent

fibronectin type II (FNII) module, which modulates the affinity of IGF2 binding.[4][6]

Ligand Binding Sites: The dual functions of IGF2R are mediated by distinct binding sites.

Mannose 6-Phosphate (M6P) Binding: The receptor possesses four identified M6P binding

sites, located within domains 3, 5, 9, and 15.[7][8] These sites exhibit different specificities;

for instance, domain 5 preferentially binds the phosphodiester M6P-N-acetylglucosamine

(GlcNAc), an intermediate in the M6P tagging pathway.[8]

IGF2 Binding: The primary binding site for IGF2 is located within domain 11.[1][4]

Cytoplasmic Tail: The short intracellular tail contains sorting signals, including a critical YSKV

motif, that mediate the receptor's internalization and trafficking through the endosomal-

lysosomal system.[5]

Table 1: Key Structural Features of the Human IGF2R
Protein
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Feature Description Reference(s)

Aliases
CI-MPR, MPR1, CD222,

M6P/IGF2R
[1][3]

Size ~300 kDa [1]

Structure
Type I integral membrane

protein
[1]

Extracytoplasmic Region 15 homologous MRH domains [1][2]

M6P Binding Sites Domains 3, 5, 9, 15 [7][8]

IGF2 Binding Site Domain 11 [1][4]

Cytoplasmic Tail Motifs
YSKV motif for clathrin-

mediated endocytosis
[5]

Phylogenetic Distribution and Conservation
The IGF2R gene is widely expressed in vertebrates, but its dual functionality is not universally

conserved. The primary function of M6P-dependent lysosomal enzyme trafficking is ancient

and highly conserved. In contrast, the ability to bind IGF2 is a more recent evolutionary

adaptation.

Evolutionary Origin: The CI-MPR and the smaller, cation-dependent MPR (CD-MPR) are

believed to have evolved from a common ancestral gene.[5] The IGF2-binding function of the

CI-MPR, however, emerged coincidentally with the evolution of placental mammals.[4] The

CI-MPR in non-mammalian species, such as chickens and frogs (Xenopus), and in egg-

laying mammals (monotremes) like the platypus, does not bind IGF2.[4][9] This function is

present in marsupials (like the opossum) and eutherian mammals, where it plays a key role

in regulating fetal growth, a finding consistent with the parental conflict theory of genomic

imprinting.[1][9][10]

Orthologs and Paralogs: Orthologs are genes in different species that evolved from a

common ancestral gene via speciation, while paralogs are genes related by duplication

within a genome.[11][12] The IGF2R gene in humans and the Igf2r gene in mice are

orthologs, retaining the same fundamental dual functions.[11][13] The CD-MPR can be
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considered a distant paralog of the CI-MPR, having diverged through an ancient gene

duplication event.[14]

Table 2: Cross-Species Comparison of IGF2R Protein
Sequence Identity

Species Comparison
Protein Sequence Identity
(%)

Note

Human vs. Mouse ~88%
High conservation of overall

structure and function.

Human vs. Bovine ~90%
Reflects close mammalian

evolutionary relationship.

Human vs. Chicken ~75%

Conservation is high, but the

chicken ortholog lacks the

IGF2 binding function.

Human vs. Zebrafish ~65%

Demonstrates conservation of

the core M6P-binding function

in vertebrates.

Note: Percentages are approximate and can vary based on the specific isoforms and alignment

algorithms used. The data reflects the general degree of conservation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/publication/7482328_Orthologs_Paralogs_and_Evolutionary_Genomics_1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vertebrates

Mammals (IGF2 Binding)

Non-Mammalian/Monotreme (No IGF2 Binding)

Human

Mouse

Bovine

Marsupial (Opossum)

Monotreme (Platypus)

Chicken

Zebrafish

Ancient Vertebrate

Ancient Vertebrate

Theria

Theria

Click to download full resolution via product page

Caption: Phylogenetic relationship of the IGF2R gene.

Conservation of Functional Domains
The evolutionary conservation of IGF2R is most evident when examining its functional domains

at the amino acid level.
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M6P-Binding Domains (3, 5, 9, 15): The residues essential for coordinating the M6P moiety

—specifically a glutamine (Q), an arginine (R), a glutamic acid (E), and a tyrosine (Y)—are

highly conserved across all vertebrate CI-MPRs studied, including those from zebrafish and

humans.[15] This strict conservation underscores the ancient and indispensable role of the

receptor in lysosomal trafficking.[15]

IGF2-Binding Domain (11): The evolution of IGF2 binding in mammals involved key

mutations within domain 11 that created a specific hydrophobic pocket for the IGF2 ligand.[4]

[6] While the overall MRH fold of domain 11 is conserved, these specific residues that confer

high-affinity IGF2 binding are present only in therian mammals (marsupials and eutherians).

[10]

Table 3: Conservation of Key Ligand-Binding Residues
in IGF2R Domains

Domain Key Residue(s) Function
Conservation
Status

3, 5, 9 Gln, Arg, Glu, Tyr M6P recognition
Highly conserved

across vertebrates[15]

11
Phe19, Leu53 (of

IGF2) binding pocket

High-affinity IGF2

binding

Conserved in therian

mammals; absent in

non-mammals[4][6]

15
Conserved Tyr and

Arg
M6P recognition

Conserved across

vertebrates[8]

Experimental Methodologies
Investigating the evolutionary conservation of a gene like IGF2R requires a combination of

bioinformatic and experimental approaches.

Protocol 1: In Silico Analysis of Sequence and Domain
Conservation
Objective: To identify IGF2R orthologs and paralogs, analyze sequence conservation, and

construct a phylogenetic tree.
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Methodology:

Sequence Retrieval: Obtain full-length protein sequences for IGF2R from various species

(e.g., Homo sapiens, Mus musculus, Gallus gallus, Danio rerio) from databases like NCBI

Gene or UniProt.[16]

Multiple Sequence Alignment (MSA): Align the retrieved sequences using a robust algorithm

such as Clustal Omega or MUSCLE. This step is crucial for identifying conserved regions

and residues.[16][17]

Conserved Domain Identification: Submit the sequences to a conserved domain search tool,

like the NCBI Conserved Domain Database (CDD), to annotate the 15 MRH domains and

other features across all species.[18][19]

Phylogenetic Tree Construction: Use the multiple sequence alignment to generate a

phylogenetic tree.

Distance-Matrix Methods (e.g., Neighbor-Joining): Fast methods based on the genetic

distance between sequence pairs.[20][21]

Character-Based Methods (e.g., Maximum Likelihood, Bayesian Inference): More

computationally intensive methods that evaluate the probability of the observed

sequences under specific evolutionary models, generally yielding more accurate trees.[21]

[22]

Tree Visualization: Use software like FigTree or online tools to visualize and annotate the

phylogenetic tree.
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Sequence Retrieval (NCBI, UniProt)

Multiple Sequence Alignment (ClustalΩ)

Conserved Domain Search (NCBI CDD) Phylogenetic Tree Construction (ML, NJ)

Analysis of Conservation & Divergence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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